4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI) is a complex heterocyclic compound. It belongs to the class of azetopyrrolopyrazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by a fused ring system that includes azetidine, pyrrole, and pyrazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI) typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, followed by intramolecular cyclization to form the pyrazine ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and antiepileptic properties.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of 4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: Known for their biological activities, including anticonvulsant and antitumor properties.
Pyrrolo[1,2-x][1,4]diazepines: Exhibit antidepressant, anxiolytic, and antiviral activities.
Polycyclic carbamoylpyridone derivatives: Possess antiviral activity, particularly against HIV.
Uniqueness
4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI) is unique due to its fused ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(3R,8R)-1,6-diazatricyclo[6.3.0.03,6]undecane-2,7-dione |
InChI |
InChI=1S/C9H12N2O2/c12-8-6-2-1-4-10(6)9(13)7-3-5-11(7)8/h6-7H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
MXHHEHBXUOJIMU-RNFRBKRXSA-N |
Isomeric SMILES |
C1C[C@@H]2C(=O)N3CC[C@@H]3C(=O)N2C1 |
Canonical SMILES |
C1CC2C(=O)N3CCC3C(=O)N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.